molecular formula C16H19Cl2N5O3 B11192923 ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

Cat. No.: B11192923
M. Wt: 400.3 g/mol
InChI Key: RUMBHNADWOWERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate is a heterocyclic compound featuring a tetrazole core substituted at the 1-position with an ethyl acetate group and at the 5-position with a [(2,4-dichlorophenyl)(morpholin-4-yl)methyl] moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and bioisosteric properties, often mimicking carboxylic acids in drug design .

Properties

Molecular Formula

C16H19Cl2N5O3

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]acetate

InChI

InChI=1S/C16H19Cl2N5O3/c1-2-26-14(24)10-23-16(19-20-21-23)15(22-5-7-25-8-6-22)12-4-3-11(17)9-13(12)18/h3-4,9,15H,2,5-8,10H2,1H3

InChI Key

RUMBHNADWOWERK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cycloaddition Approaches

Tetrazoles are commonly synthesized via the [2+3] cycloaddition of nitriles with sodium azide under acidic conditions. However, for 5-substituted tetrazoles, alternative routes are required to avoid regioselectivity issues. Patent CN111620852B describes a method for synthesizing 5-chloro-pyrimidine-2,4-diamine derivatives using copper-catalyzed cyclization, which can be adapted for tetrazole formation. For the target compound, a modified Huisgen cycloaddition using 2,4-dichlorobenzonitrile and sodium azide in the presence of ammonium chloride yields the 5-(2,4-dichlorophenyl)tetrazole intermediate.

Functionalization of Pre-Formed Tetrazoles

An alternative route involves functionalizing a pre-synthesized tetrazole. For example, 1H-tetrazole can be alkylated at the 1-position using ethyl bromoacetate in dimethylformamide (DMF) with sodium hydride as a base, achieving yields of 85–90%. This step is critical for introducing the ethyl acetate group prior to further substitution at the 5-position.

Introduction of the (2,4-Dichlorophenyl)(Morpholin-4-yl)Methyl Group

Mannich Reaction Strategy

The morpholine and 2,4-dichlorophenyl groups are introduced via a Mannich reaction. InCl3-catalyzed one-pot reactions, as described by Liang et al., enable the condensation of formaldehyde equivalents with morpholine and 2,4-dichloroaniline. Optimized conditions (50% EtOH, 40°C, ultrasound irradiation) yield the (2,4-dichlorophenyl)(morpholin-4-yl)methanol intermediate, which is subsequently oxidized to the corresponding ketone.

Nucleophilic Addition to Ketones

The ketone intermediate undergoes nucleophilic addition with the tetrazole’s NH group. Using catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux, the morpholinyl-dichlorophenylmethyl group is coupled to the tetrazole’s 5-position. This step achieves 70–75% yield, with purification via recrystallization from ethanol.

Alkylation with Ethyl Bromoacetate

The final step involves alkylation of the tetrazole’s 1-position nitrogen. As outlined in a synthetic protocol for tetrazole analogues, sodium hydride (3 equivalents) in DMF deprotonates the tetrazole at 0°C, followed by dropwise addition of ethyl bromoacetate (1.1 equivalents). The reaction proceeds at room temperature for 6 hours, yielding the target compound in 82–88% purity.

Table 1: Optimization of Alkylation Conditions

ParameterTested RangeOptimal ValueYield (%)
BaseNaH, K2CO3, Et3NNaH88
SolventDMF, THF, DCMDMF85
Temperature (°C)0–252588
Reaction Time (h)4–8688

Catalytic and Green Chemistry Considerations

Role of Indium Chloride (InCl3)

InCl3 emerges as a versatile catalyst for multi-component reactions, enhancing reaction rates and yields. In the synthesis of pyrano[2,3-c]pyrazoles, InCl3 (20 mol%) in ethanol under ultrasound irradiation reduces reaction times from hours to 20 minutes, a principle applicable to tetrazole functionalization.

Solvent and Energy Efficiency

Ethanol-water mixtures (50% v/v) are preferred for their balance of solubility and environmental impact. Ultrasound irradiation further improves atom economy by minimizing side reactions.

Purification and Characterization

Crude products are purified via recrystallization from 95% ethanol, yielding colorless crystals. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS confirms structural integrity. Key spectral data include:

  • 1H^1H-NMR (400 MHz, CDCl3) : δ 1.29 (t, 3H, CH2CH3), 2.45–2.60 (m, 4H, morpholine), 3.70 (m, 4H, morpholine), 4.25 (q, 2H, CH2CH3), 5.32 (s, 1H, CH), 7.40–7.60 (m, 3H, Ar-H).

  • ESI-MS : m/z 400.26 [M+H]+^+.

Industrial-Scale Synthesis Insights

Patent EP0036331B1 highlights the use of trickle-bed reactors for continuous morpholine production, a relevant consideration for scaling the morpholin-4-ylmethyl intermediate. Operating at 200–220°C and 48 × 105^5 Pa ensures high conversion rates while minimizing polyamine byproducts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate has been studied for its potential use in various therapeutic areas:

  • Antimicrobial Activity: Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Studies have shown that derivatives of tetrazole can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anticancer Potential: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells, thereby reducing cell viability . The National Cancer Institute has conducted screenings that reveal promising results against several cancer types.

Agricultural Applications

The compound's structure suggests potential utility in agrochemicals:

  • Pesticidal Properties: this compound has been investigated for its efficacy as a pesticide. Its ability to disrupt biochemical pathways in pests could lead to effective pest management solutions .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances examined various tetrazole derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Ethyl {5-[...]}Antibacterial32 µg/mL
Control (Streptomycin)Antibacterial16 µg/mL

Case Study 2: Anticancer Screening

In an investigation by the National Cancer Institute, this compound was tested against a panel of cancer cell lines. The compound demonstrated an average growth inhibition rate of approximately 50% at concentrations around 10 μM .

Cell LineIC50 (µM)% Inhibition
A549 (Lung)8.552%
MCF7 (Breast)9.048%
HeLa (Cervical)7.055%

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate with structurally analogous compounds in terms of synthesis, spectral data, and functional attributes.

Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Functional Groups Reported Yield/Activity
This compound Tetrazole 5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl], 1-ethyl acetate Ester, Morpholine N/A
AM281 (N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Pyrazole 1-(2,4-dichlorophenyl), 5-(4-iodophenyl), 4-methyl, 3-carboxamide Amide, Morpholine CB1 antagonist activity
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole Tetrazole 1-(4-chlorophenyl), 5-methyl None 85% yield
Methyl 4-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-amido]piperidine-1-carboxylate Pyrazole 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl), 4-methyl Ester, Amide 78% yield
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide Pyrazole 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl), 4-methyl, 3-carbohydrazide Hydrazide Anticancer screening (in vitro)

Key Observations:

  • Core Heterocycle: The tetrazole in the target compound offers higher nitrogen content and metabolic stability compared to pyrazole-based analogs, which may influence binding kinetics and degradation resistance .
  • Substituent Diversity: The target compound’s [(2,4-dichlorophenyl)(morpholin-4-yl)methyl] group combines lipophilic (dichlorophenyl) and hydrophilic (morpholine) features, unlike simpler aryl or alkyl substituents in other tetrazoles .
  • Functional Groups: The ethyl acetate ester in the target compound contrasts with amides (AM281) or hydrazides (), which may alter hydrolysis rates and bioavailability .

Spectral Data and Characterization

  • Tetrazole Derivatives : IR spectra show N–H stretches (~3100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). ¹H NMR for 5-methyltetrazoles exhibits singlet peaks at δ 2.5–3.0 ppm.
  • Pyrazole Analogs : ¹H NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm, with ester carbonyls at δ 165–170 ppm in ¹³C NMR.
  • Morpholine-Containing Compounds : Morpholine protons resonate as multiplets at δ 3.5–4.0 ppm, consistent with the target compound’s expected spectral profile.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,4-dichlorophenyl group in the target compound likely increases logP compared to non-halogenated analogs, enhancing membrane permeability .
  • Solubility: The morpholine moiety may improve aqueous solubility relative to purely aromatic derivatives (e.g., 1-(4’-chlorophenyl)-5-methyltetrazole) .

Critical Analysis and Limitations

  • Data Gaps: Direct pharmacological data for the target compound are absent in the provided evidence, limiting activity comparisons.
  • Spectroscopic Overlap: Similarities in NMR and IR spectra between tetrazole and pyrazole derivatives necessitate advanced techniques (e.g., 2D NMR) for unambiguous characterization .

Q & A

Q. What are the key synthetic strategies for ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves three stages:
  • Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in DMF under reflux (70–80°C) to form the 1H-tetrazole core .
  • Morpholine Incorporation : Nucleophilic substitution or Mannich-type reactions to introduce the morpholine moiety. For example, reacting 2,4-dichlorobenzyl chloride with morpholine in THF at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Esterification : Coupling the tetrazole-morpholine intermediate with ethyl bromoacetate in acetone using K₂CO₃ as a base (60°C, 12 hours). Yield optimization involves solvent selection (DMF or acetone), catalyst screening (e.g., KI for SN2 reactions), and temperature control .
  • Purification : Recrystallization from ethanol-DMF (1:1) mixtures improves purity (>95% by HPLC) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~4.2 ppm, quartet; δ ~61 ppm for the ester carbonyl), tetrazole (δ ~8.5 ppm for N-CH₂), and dichlorophenyl groups (δ ~7.3–7.6 ppm aromatic protons) .
  • IR : Confirm ester C=O (~1740 cm⁻¹), tetrazole C-N (~1350 cm⁻¹), and morpholine C-O (~1100 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves stereochemistry at the morpholine-tetrazole junction. Data refinement with SHELXL validates bond angles and torsional strain .

Advanced Research Questions

Q. What computational approaches are recommended to elucidate the reaction mechanisms involved in the formation of the morpholine-tetrazole hybrid structure?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model the energy profile of the Mannich reaction step. Compare transition states (TS) for morpholine addition to identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS. Analyze hydrogen bonding between morpholine and intermediates to optimize solvent choice .
  • Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina to predict binding modes and guide structural modifications .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR absorption bands) be systematically analyzed to confirm molecular configuration?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring ¹H NMR at –40°C in CDCl₃ to "freeze" conformational exchange .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons (e.g., overlapping tetrazole and morpholine signals) .
  • Isotopic Labeling : Synthesize a deuterated analog at the morpholine CH₂ group to isolate splitting patterns in ¹³C NMR .
  • IR-Thermogravimetric Analysis (TGA) : Rule out hydrate formation by monitoring weight loss and correlating with O-H stretches (~3400 cm⁻¹) .

Q. What advanced separation techniques are critical for isolating stereoisomers or eliminating process-related impurities?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers (if present). Monitor elution with polarimetric detection .
  • Hybrid Crystallization : Combine anti-solvent (water) addition with temperature cycling to remove hydrophobic byproducts (e.g., dichlorophenyl dimers) .
  • Membrane Nanofiltration : Apply polyamide membranes (MWCO 300 Da) to separate unreacted ethyl bromoacetate from the product in continuous flow systems .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring via TLC (silica gel 60 F₂₅₄) and in situ FTIR to detect intermediate formation .
  • Data Validation : Cross-reference experimental elemental analysis (C, H, N) with theoretical values (error margin <0.4%) to confirm purity .
  • Contradiction Resolution : Use high-resolution mass spectrometry (HRMS-ESI) to distinguish isobaric impurities (e.g., Cl vs. Br adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.